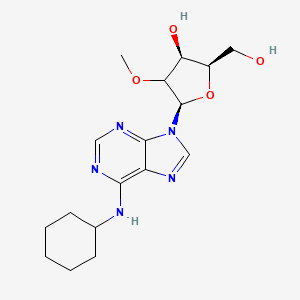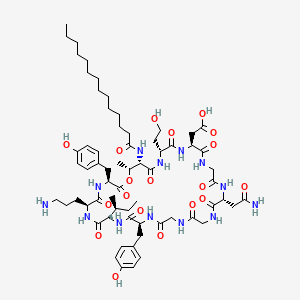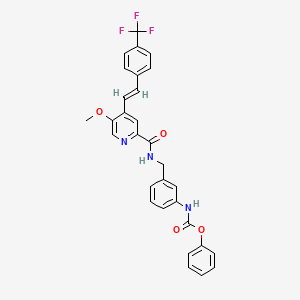
E3 Ligase Ligand-linker Conjugate 89
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 89 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target binding unit, a linker, and an E3 ligase binding moiety. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, which is a key mechanism for maintaining protein homeostasis in cells .
準備方法
The synthesis of E3 Ligase Ligand-linker Conjugate 89 involves several steps. The process typically starts with the preparation of the E3 ligase ligand, which is then connected to a linker. The linker is designed to attach to the target protein ligand, forming the final PROTAC molecule. The synthetic routes and reaction conditions vary depending on the specific ligands and linkers used. Common reagents include primary amines and DIPEA in DMF at elevated temperatures . Industrial production methods often involve optimizing these synthetic routes for scalability and efficiency .
化学反応の分析
E3 Ligase Ligand-linker Conjugate 89 undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups or overall structure .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 89 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein degradation and to develop new PROTACs with improved efficacy. In biology, it is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets. In medicine, it is being explored as a potential treatment for various diseases, including cancer, by targeting and degrading disease-causing proteins. In industry, it is used in the development of new drugs and therapeutic strategies .
作用機序
The mechanism of action of E3 Ligase Ligand-linker Conjugate 89 involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 89 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex. Similar compounds include other PROTACs that use different E3 ligase ligands, such as cereblon, von Hippel-Lindau, and MDM2. Each of these compounds has its own unique properties and applications, but they all share the common goal of targeting specific proteins for degradation .
特性
分子式 |
C30H24F3N3O4 |
|---|---|
分子量 |
547.5 g/mol |
IUPAC名 |
phenyl N-[3-[[[5-methoxy-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine-2-carbonyl]amino]methyl]phenyl]carbamate |
InChI |
InChI=1S/C30H24F3N3O4/c1-39-27-19-34-26(17-22(27)13-10-20-11-14-23(15-12-20)30(31,32)33)28(37)35-18-21-6-5-7-24(16-21)36-29(38)40-25-8-3-2-4-9-25/h2-17,19H,18H2,1H3,(H,35,37)(H,36,38)/b13-10+ |
InChIキー |
GVXZRBBERYRYLP-JLHYYAGUSA-N |
異性体SMILES |
COC1=CN=C(C=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4 |
正規SMILES |
COC1=CN=C(C=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


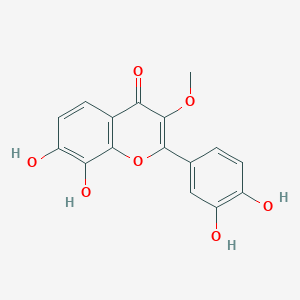
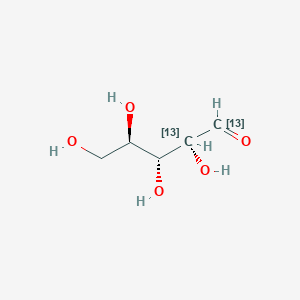
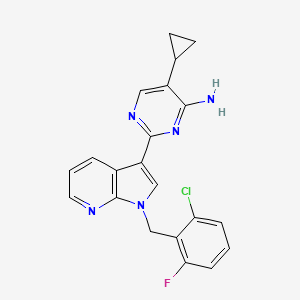

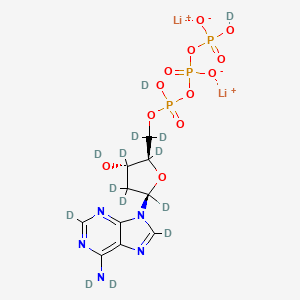
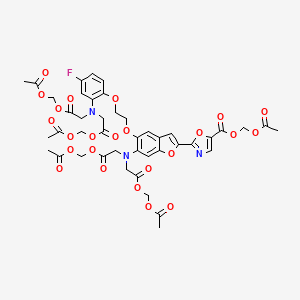

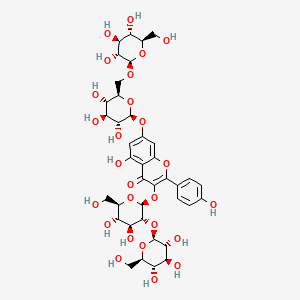
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)
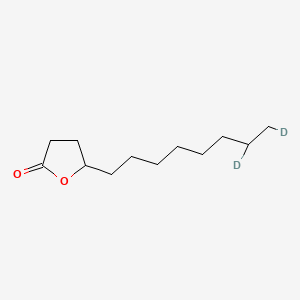

![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
